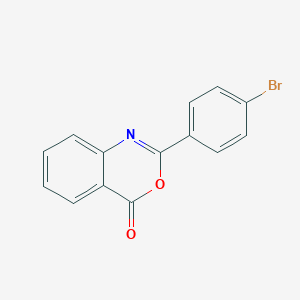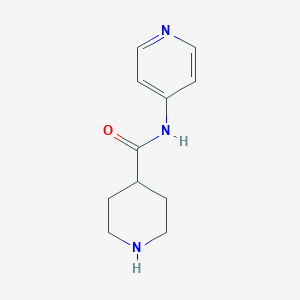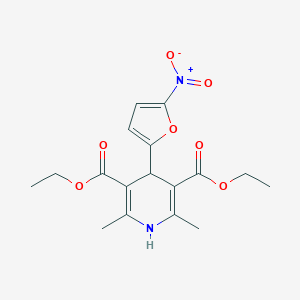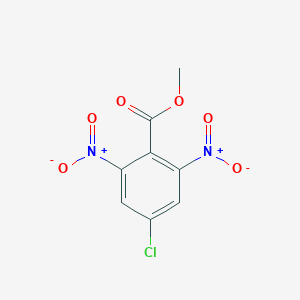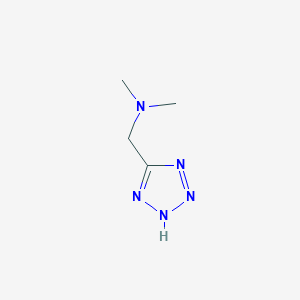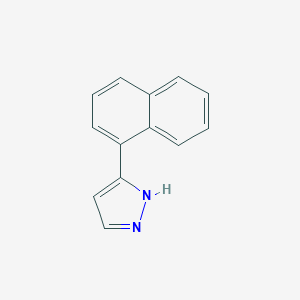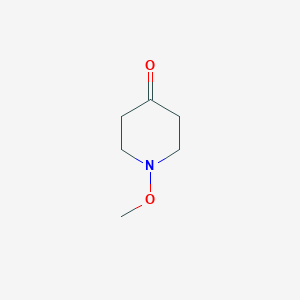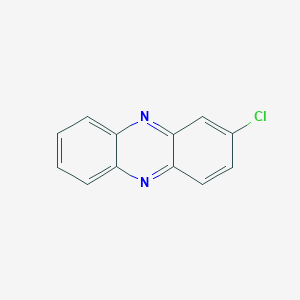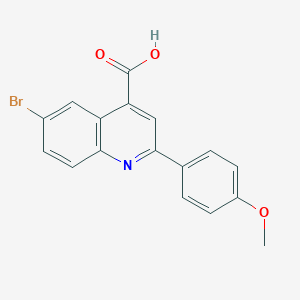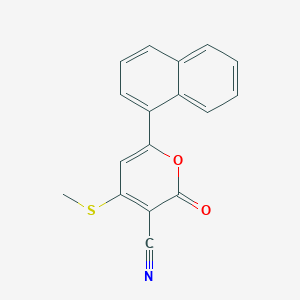
2H-Pyran-3-carbonitrile, 4-(methylthio)-6-(1-naphthalenyl)-2-oxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Pyran-3-carbonitrile, 4-(methylthio)-6-(1-naphthalenyl)-2-oxo- is a chemical compound with potential applications in scientific research. It is a pyran derivative that has been synthesized using various methods.
作用机制
The mechanism of action of 2H-Pyran-3-carbonitrile, 4-(methylthio)-6-(1-naphthalenyl)-2-oxo- is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been reported to inhibit the production of reactive oxygen species (ROS), which are implicated in various diseases.
生化和生理效应
2H-Pyran-3-carbonitrile, 4-(methylthio)-6-(1-naphthalenyl)-2-oxo- has been reported to have various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been reported to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10). In addition, it has been reported to reduce the levels of ROS and lipid peroxidation products, which are implicated in various diseases.
实验室实验的优点和局限性
One advantage of using 2H-Pyran-3-carbonitrile, 4-(methylthio)-6-(1-naphthalenyl)-2-oxo- in lab experiments is its potential anti-inflammatory and antioxidant activities. This makes it a useful tool for studying the mechanisms of inflammation and oxidative stress. However, one limitation is the lack of information on its toxicity and potential side effects.
未来方向
There are several future directions for the study of 2H-Pyran-3-carbonitrile, 4-(methylthio)-6-(1-naphthalenyl)-2-oxo-. One direction is the investigation of its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Another direction is the study of its toxicity and potential side effects. Additionally, the development of more efficient and cost-effective synthesis methods for this compound is also an area for future research. Finally, the investigation of its potential use in combination with other drugs or compounds for the treatment of various diseases is also an area for future research.
合成方法
2H-Pyran-3-carbonitrile, 4-(methylthio)-6-(1-naphthalenyl)-2-oxo- has been synthesized using various methods. One method involves the reaction of 4-(methylthio)phenylhydrazine with 1-naphthaldehyde to form a hydrazone intermediate. The intermediate is then reacted with malononitrile to form the desired product. Another method involves the reaction of 1-naphthaldehyde with malononitrile in the presence of ammonium acetate and sulfuric acid to form the intermediate. The intermediate is then reacted with 4-(methylthio)phenylhydrazine to form the desired product.
科学研究应用
2H-Pyran-3-carbonitrile, 4-(methylthio)-6-(1-naphthalenyl)-2-oxo- has potential applications in scientific research. It has been reported to have anti-inflammatory, antioxidant, and antitumor activities. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
属性
CAS 编号 |
502706-65-2 |
|---|---|
产品名称 |
2H-Pyran-3-carbonitrile, 4-(methylthio)-6-(1-naphthalenyl)-2-oxo- |
分子式 |
C17H11NO2S |
分子量 |
293.3 g/mol |
IUPAC 名称 |
4-methylsulfanyl-6-naphthalen-1-yl-2-oxopyran-3-carbonitrile |
InChI |
InChI=1S/C17H11NO2S/c1-21-16-9-15(20-17(19)14(16)10-18)13-8-4-6-11-5-2-3-7-12(11)13/h2-9H,1H3 |
InChI 键 |
SFUVNIAVTJVTHZ-UHFFFAOYSA-N |
SMILES |
CSC1=C(C(=O)OC(=C1)C2=CC=CC3=CC=CC=C32)C#N |
规范 SMILES |
CSC1=C(C(=O)OC(=C1)C2=CC=CC3=CC=CC=C32)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



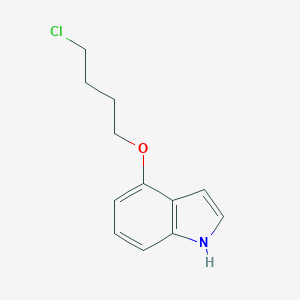
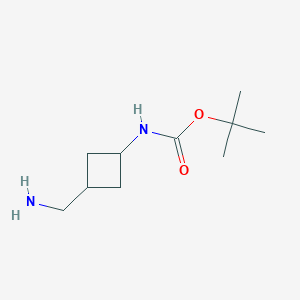
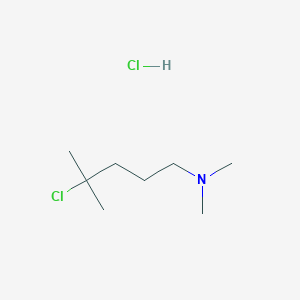
![3-prop-2-enyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B179620.png)
![(2R,3S)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic acid](/img/structure/B179621.png)
